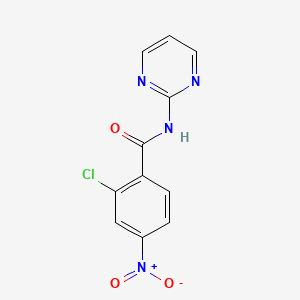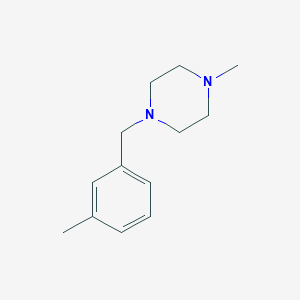![molecular formula C20H26N4O3 B5652988 5-(dimethylamino)-2-{2-[4-(3-methylphenoxy)piperidin-1-yl]-2-oxoethyl}pyridazin-3(2H)-one](/img/structure/B5652988.png)
5-(dimethylamino)-2-{2-[4-(3-methylphenoxy)piperidin-1-yl]-2-oxoethyl}pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related pyridazinone derivatives typically involves multi-step chemical reactions, starting with precursor compounds and leading to the desired pyridazinone through processes like cyclization, condensation, and functional group transformations. For example, derivatives of pyrido[3,4-d]pyridazine were synthesized to explore new biologically active agents, indicating a similar approach could be applied to our compound of interest (Wójcicka et al., 2022).
Molecular Structure Analysis
The molecular structure of pyridazinone derivatives, closely related to our compound, reveals significant insights into their spatial arrangement and tautomeric forms. The crystal and molecular structures of such compounds have been elucidated, demonstrating their crystallization patterns and tautomeric existence in solid states, which could be relevant to understanding our compound's structure (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
Chemical reactions involving pyridazinone derivatives often include interactions with primary amines, leading to various derivatives with potential biological activities. These reactions can involve cyclization and substitution processes, providing a pathway to synthesize a wide range of compounds with diverse properties (Sangshetti et al., 2014).
Physical Properties Analysis
The physical properties of pyridazinone derivatives, including their stability and solubility, are crucial for their application in various fields. For instance, certain pyridinols, related in structure to our compound, exhibit remarkable stability to air oxidation, suggesting that similar compounds might also possess significant stability and solubility characteristics (Wijtmans et al., 2004).
Chemical Properties Analysis
The chemical properties of pyridazinone derivatives, such as reactivity towards different chemical agents and potential for forming various derivatives, are key to their utility in chemical synthesis and pharmaceutical applications. For example, the reactivity of certain pyridinols towards peroxyl radicals has been examined, showcasing their potential as antioxidants and hinting at the diverse chemical behaviors possible for related compounds (Wijtmans et al., 2004).
Propriétés
IUPAC Name |
5-(dimethylamino)-2-[2-[4-(3-methylphenoxy)piperidin-1-yl]-2-oxoethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-15-5-4-6-18(11-15)27-17-7-9-23(10-8-17)20(26)14-24-19(25)12-16(13-21-24)22(2)3/h4-6,11-13,17H,7-10,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXSHVLTXYSEJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2CCN(CC2)C(=O)CN3C(=O)C=C(C=N3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-2-oxo-8-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5652914.png)
![1-{2-[(2-hydroxy-4-propoxybenzoyl)oxy]ethyl}-1-methylpyrrolidinium iodide](/img/structure/B5652921.png)
![2-[(1-acetylpiperidin-4-yl)oxy]-5-chloro-N-(1H-pyrazol-3-ylmethyl)benzamide](/img/structure/B5652930.png)
![[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetic acid](/img/structure/B5652947.png)
![N-ethyl-2-[1-(3-methylbutyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B5652957.png)
![1-({(3R*,4R*)-3-(hydroxymethyl)-4-[(4-methyl-1-piperazinyl)methyl]-1-pyrrolidinyl}carbonyl)cyclopropanecarboxamide](/img/structure/B5652964.png)


![N,5-dimethyl-N-{3-[(4-methylphenyl)thio]propyl}-1,3,4-oxadiazol-2-amine](/img/structure/B5652975.png)
![2-({2-[1-(ethylsulfonyl)piperidin-3-yl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5652977.png)

![thiochromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5652990.png)
![N-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B5652994.png)
![3,3-dimethyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)butanamide](/img/structure/B5652998.png)